7-(2-Ethylhexyl)quinolin-8-ol
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Overview
Description
7-(2-Ethylhexyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring substituted with a 2-ethylhexyl group at the 7th position and a hydroxyl group at the 8th position.
Preparation Methods
The synthesis of 7-(2-Ethylhexyl)quinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . Industrial production methods may involve the use of transition metal-catalyzed reactions or greener chemical processes such as microwave-assisted synthesis and solvent-free reactions .
Chemical Reactions Analysis
7-(2-Ethylhexyl)quinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
7-(2-Ethylhexyl)quinolin-8-ol has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, derivatives of quinolin-8-ol have been explored for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases . In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(2-Ethylhexyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms . Additionally, its potential anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-(2-Ethylhexyl)quinolin-8-ol can be compared with other similar compounds such as quinolin-8-ol, 7-chloroquinolin-8-ol, and 7-bromoquinolin-8-ol . While these compounds share a common quinoline core structure, the presence of different substituents at the 7th position can significantly influence their chemical properties and biological activities. For example, 7-chloroquinolin-8-ol is known for its enhanced antimicrobial activity compared to quinolin-8-ol . The unique 2-ethylhexyl group in this compound may confer specific advantages in terms of solubility, stability, and bioavailability .
Properties
CAS No. |
68929-12-4 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H23NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-11,13,19H,3-5,7,12H2,1-2H3 |
InChI Key |
FOMHJBDTLRDQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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